1,2,9,10-Tetrachlorodecane

概要

説明

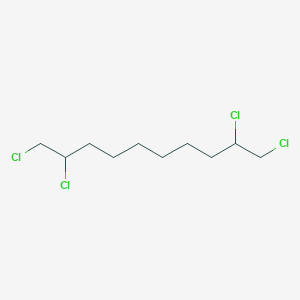

1,2,9,10-Tetrachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H18Cl4 It is a member of the polychlorinated n-alkanes group, which are known for their stability and resistance to degradation

準備方法

Synthetic Routes and Reaction Conditions: 1,2,9,10-Tetrachlorodecane can be synthesized through the chlorination of decane or decene. The process involves the addition of chlorine to the hydrocarbon chain, typically under controlled conditions to ensure selective chlorination at the desired positions. For example, the chlorination of 1,9-decadiene can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of free-radical chlorination techniques. This method allows for the large-scale production of the compound by reacting decane with chlorine gas under UV light or heat to initiate the free-radical mechanism .

化学反応の分析

Types of Reactions: 1,2,9,10-Tetrachlorodecane undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, UV light, iron catalysts.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Hydroxide ions, ammonia.

Major Products Formed:

Oxidation: Chlorinated alcohols, chlorinated acids.

Reduction: Less chlorinated hydrocarbons.

Substitution: Alcohols, amines.

科学的研究の応用

Environmental Applications

Photodegradation Studies

1,2,9,10-Tetrachlorodecane is subject to photodegradation in aqueous solutions. Research indicates that it can be degraded by hydroxyl radicals and hydrated electrons, which are generated during photochemical reactions. A study reported the first-order degradation rate constants for this compound under different conditions:

| Chemical | First-Order Rate Constant (x10^-6 s^-1) | Second-Order Rate Constant (x10^8 M^-1 s^-1) |

|---|---|---|

| This compound | 19.2 ± 5.38 | 28.1 ± 13.9 |

This data highlights the compound's susceptibility to degradation in the environment, which is critical for assessing its ecological impact and potential remediation strategies .

Degradation Techniques

A combined method utilizing hydrogen peroxide, iron catalysts, and UV light has been explored for the homogeneous degradation of this compound in aqueous solutions. This approach shows promise for effectively breaking down chlorinated compounds in contaminated water sources .

Industrial Applications

Chemical Manufacturing

Chlorinated hydrocarbons like this compound are often used as intermediates in the synthesis of various chemical products. Their unique properties make them suitable as solvents and additives in formulations such as adhesives and coatings . The compound's high chlorine content also contributes to its effectiveness as a fire retardant.

Polymer Additives

The compound has been investigated for use as a plasticizer in polyvinyl chloride (PVC) applications. Its incorporation into PVC formulations can enhance flexibility and thermal stability while providing flame-retardant properties .

Biomedical Applications

Nanomaterials Research

Recent studies have explored the potential of chlorinated compounds in the development of supramolecular nanomaterials for biomedical applications. The biocompatibility and structural properties of these compounds can be leveraged to create drug delivery systems or diagnostic tools .

Case Studies

Case Study: Environmental Remediation

A field study focused on the degradation of chlorinated hydrocarbons in contaminated sites demonstrated that this compound could be effectively reduced through advanced oxidation processes. The results indicated a significant reduction in concentration over time when treated with UV light and oxidizing agents.

Case Study: Industrial Use

In an industrial setting, testing revealed that incorporating this compound into PVC formulations improved the material's mechanical properties while maintaining compliance with safety regulations regarding chlorinated compounds.

作用機序

The mechanism by which 1,2,9,10-tetrachlorodecane exerts its effects involves its interaction with molecular targets such as enzymes. For example, it inhibits the JmjC histone demethylases KDM4A and KDM4C by binding to their active sites, thereby preventing the demethylation of histone substrates . This interaction disrupts the normal function of these enzymes, leading to changes in gene expression and cellular processes.

類似化合物との比較

- 1,2,5,6,9-Pentachlorodecane

- 1,2,5,6,9,10-Hexachlorodecane

- 2,5,6,9-Tetrachlorodecane

Comparison: 1,2,9,10-Tetrachlorodecane is unique due to its specific chlorination pattern, which influences its chemical reactivity and stability. Compared to other chlorinated decanes, it has distinct physical and chemical properties that make it suitable for specific applications, such as its use as an enzyme inhibitor . The presence of chlorine atoms at the 1,2,9,10 positions provides a unique steric and electronic environment, affecting its interactions with other molecules and its overall stability .

生物活性

1,2,9,10-Tetrachlorodecane (TCD) is a chlorinated hydrocarbon with significant biological activity, particularly as an inhibitor of histone demethylases. Understanding its biological properties is essential for evaluating its potential applications and environmental impact.

- Molecular Formula : C10H18Cl4

- Molecular Weight : 280.062 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 335.7 °C

- Flash Point : 149.8 °C

This compound has been identified as a potent inhibitor of JmjC domain-containing histone demethylases, specifically KDM4A and KDM4C. The compound exhibits competitive binding to the substrate binding pocket of KDM4A, with inhibitory concentrations (IC50) measured at:

This inhibition suggests a role in modulating epigenetic processes by affecting histone methylation status.

In Vitro Studies

In vitro experiments have demonstrated that TCD effectively binds to the active site of KDM4A, inhibiting its enzymatic activity. This competitive inhibition indicates that TCD can interfere with the normal demethylation processes that regulate gene expression .

Photochemical Degradation and Environmental Impact

TCD undergoes photochemical degradation in aqueous solutions when exposed to hydrated electrons and hydroxyl radicals. Studies indicate that TCD is subject to dechlorination under UV irradiation conditions, which can lead to the formation of less harmful degradation products. The first-order rate constants for TCD degradation in different solutions are summarized below:

| Compound | First-order Rate Constant (x10^-6 s^-1) | Second-order Rate Constant (x10^8 M^-1 s^-1) |

|---|---|---|

| TCD | 19.2 ± 5.38 (NO3-/•OH) | 28.1 ± 13.9 (NO3-/•OH) |

| 35.2 ± 8.81 (DMA/e-(aq)) | 2.74 ± 0.70 (DMA/e-(aq)) |

These results highlight the compound's potential environmental persistence and the necessity for effective remediation strategies .

Case Study 1: Inhibition of KDM4 Enzymes

A study demonstrated that TCD's inhibition of KDM4A and KDM4C could have implications in cancer biology, where altered histone methylation patterns are often observed. The ability of TCD to modulate these enzymes suggests potential therapeutic applications in epigenetic therapies targeting cancers characterized by dysregulated histone methylation .

Case Study 2: Environmental Persistence

Research on the environmental behavior of TCD showed that while it can be degraded photochemically, its persistence in anaerobic environments poses risks for bioaccumulation and toxicity in aquatic ecosystems. The degradation pathways and products need further investigation to assess ecological impacts fully .

特性

IUPAC Name |

1,2,9,10-tetrachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Cl4/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBHNYIEBLRXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(CCl)Cl)CCC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578806 | |

| Record name | 1,2,9,10-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205646-11-3 | |

| Record name | 1,2,9,10-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。